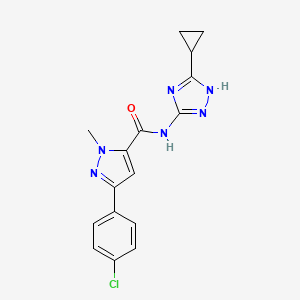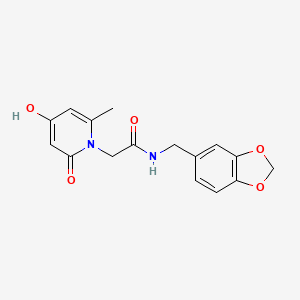![molecular formula C16H19FN4O B12175527 2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol](/img/structure/B12175527.png)
2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is a chemical compound that belongs to the class of piperazine derivatives It features a pyridazine ring substituted with a 4-fluorophenyl group and a piperazine moiety linked to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol typically involves multi-step procedures. One common method includes the reaction of a 3-pyridazinone derivative with anhydrous potassium carbonate and 1-bromo-2-chloroethane in anhydrous DMF at room temperature for several hours . The resulting intermediate is then reacted with 4-fluorophenylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while nucleophilic substitution on the fluorophenyl group could introduce various functional groups.
Scientific Research Applications
2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine moiety contributes to its overall pharmacological profile. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyridazine ring.
3-(4-Fluorophenyl)pyridazine: Contains the pyridazine and fluorophenyl groups but lacks the piperazine moiety.
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyridazine: A structural analog with a pyridine ring instead of piperazine.
Uniqueness
2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is unique due to its combination of a pyridazine ring, fluorophenyl group, and piperazine moiety
Properties
Molecular Formula |
C16H19FN4O |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
2-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19FN4O/c17-14-3-1-13(2-4-14)15-5-6-16(19-18-15)21-9-7-20(8-10-21)11-12-22/h1-6,22H,7-12H2 |
InChI Key |
IWROFJGAVGGXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-{[3-(dimethylamino)propyl]amino}-6-oxohexyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175463.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12175483.png)

![Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12175493.png)
![4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B12175494.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12175501.png)
![3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B12175516.png)
![2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B12175517.png)


![N-benzyl-2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12175524.png)
